molecular formula C10H13N3O4 B10911369 3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B10911369
M. Wt: 239.23 g/mol
InChI Key: DCRDHQOMLWRLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatility in organic synthesis and medicinal chemistry . This compound features a cyclopropyl group, a nitro group, and a pyrazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and dehydrating agents like thionyl chloride. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .

Major Products

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various esters and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The pyrazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Cyclopropyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group adds to its structural rigidity and potential for unique interactions with biological targets .

Properties

Molecular Formula

C10H13N3O4

Molecular Weight

239.23 g/mol

IUPAC Name

3-(5-cyclopropyl-3-nitropyrazol-1-yl)butanoic acid

InChI

InChI=1S/C10H13N3O4/c1-6(4-10(14)15)12-8(7-2-3-7)5-9(11-12)13(16)17/h5-7H,2-4H2,1H3,(H,14,15)

InChI Key

DCRDHQOMLWRLRS-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)N1C(=CC(=N1)[N+](=O)[O-])C2CC2

Origin of Product

United States

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